![molecular formula C18H22Cl4N2O B4627750 N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4627750.png)
N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride
Vue d'ensemble
Description
Synthesis Analysis
Research on related compounds, such as those involving quinuclidine derivatives and complex furyl and chlorophenyl structures, indicates a variety of synthetic routes. For example, the synthesis of complex amines and their derivatives often involves multi-step reactions, starting from basic heterocyclic frameworks and incorporating various functional groups through reactions like Michael addition, cyclization, and halogenation (Strakovs et al., 2002; Fatma et al., 2017)(Strakovs et al., 2002)(Fatma et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride often features strong intramolecular hydrogen bonding and a pronounced tendency towards the formation of stable crystalline structures. X-ray crystallography studies reveal detailed insights into their molecular configurations, showcasing how substituent groups influence overall molecular geometry and stability (Amirnasr et al., 2006)(Amirnasr et al., 2006).
Chemical Reactions and Properties
Research indicates that compounds featuring quinuclidine and furyl groups participate in a variety of chemical reactions, including but not limited to aminolysis of thiocarbonates, formation of Schiff bases, and interactions with halogens. These reactions are highly dependent on the specific functional groups present and their electronic properties (Castro et al., 2005)(Castro et al., 2005).
Physical Properties Analysis
The physical properties of compounds like N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride, such as melting points and solubility, are closely related to their molecular structure. These properties are crucial for determining the compound's applicability in various scientific and industrial processes (Gallagher et al., 2022)(Gallagher et al., 2022).
Chemical Properties Analysis
The chemical behavior of quinuclidine and furyl-containing compounds under different conditions can be extensively studied through spectroscopic methods, including NMR and IR, to understand their reactivity, stability, and potential as building blocks for further chemical synthesis (Bishnoi et al., 2017)(Bishnoi et al., 2017).
Applications De Recherche Scientifique
Kinetics and Mechanism Studies
The compound has been studied for its reaction kinetics and mechanisms, particularly in the context of aminolysis of O-aryl S-methyl thiocarbonates. These studies provide insight into the compound's reactivity and potential as a catalyst or reagent in organic synthesis (Castro, Aliaga, & Santos, 2005). The analysis of reaction kinetics and mechanisms contributes to a deeper understanding of its chemical properties and applications in synthetic chemistry.
Binding Properties and Selectivity
Research on zinc–salophen complexes has revealed selective binding properties toward a series of tertiary amines, including quinuclidine derivatives. This selectivity is attributed to steric effects influencing axial coordination, which is crucial for designing sensors or selective catalysts in chemical reactions (Cort et al., 2007).
Antimicrobial Activity
The antimicrobial potential of novel bis-α,β-unsaturated ketones and related compounds, including quinuclidine derivatives, has been evaluated. These studies highlight the compound's role in developing new antimicrobial agents with potential applications in treating infections (Altalbawy, 2013).
Antimalarial Activity
Quinuclidine derivatives have also been assessed for their antimalarial activity, offering insights into the design and development of new antimalarial drugs. This highlights the compound's potential contribution to addressing global health challenges like malaria (Sharma et al., 2016).
Propriétés
IUPAC Name |
N-[[5-(3,5-dichlorophenyl)furan-2-yl]methyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O.2ClH/c19-14-7-13(8-15(20)9-14)18-2-1-16(23-18)10-21-17-11-22-5-3-12(17)4-6-22;;/h1-2,7-9,12,17,21H,3-6,10-11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZRDKLJMWPCHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NCC3=CC=C(O3)C4=CC(=CC(=C4)Cl)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(dimethylamino)sulfonyl]-N-(3-ethoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4627670.png)


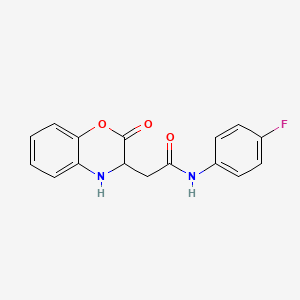
![5-[(2-methoxy-4-propylphenoxy)methyl]-N-propyl-2-furamide](/img/structure/B4627681.png)
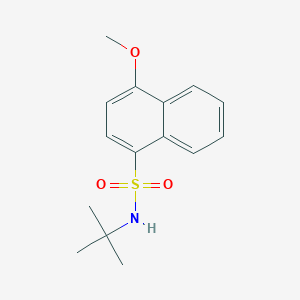
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4627694.png)
![4-allyl-3-[(4-bromobenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4627702.png)
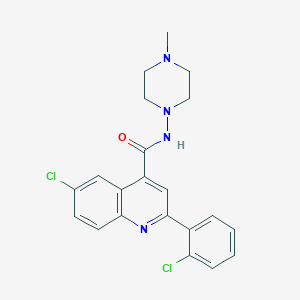
![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B4627717.png)
![2,4-dichloro-N-[(2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazino)carbonothioyl]benzamide](/img/structure/B4627739.png)
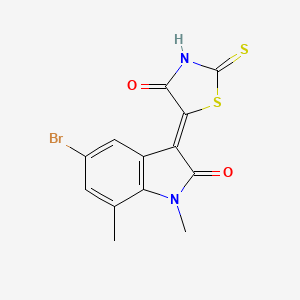
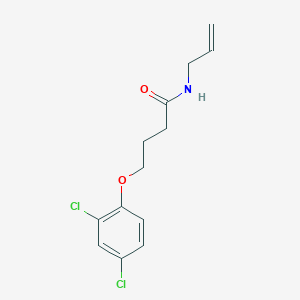
![6-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4627755.png)